Product packaging for [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-(Cat. No.:CAS No. 21524-23-2)

[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-

Cat. No.: B1329602
CAS No.: 21524-23-2
M. Wt: 274.3 g/mol
InChI Key: DGAHOTBNVZXWOG-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, is an azo dye compound of significant interest in advanced chemical research. Azo dyes, characterized by the presence of the (-N=N-) azo functional group, are a major focus of study due to their diverse applications and complex properties . Researchers utilize this compound to explore synthetic methodologies and to conduct detailed spectral studies, which are essential for understanding its molecular structure and behavior . The versatility of azo dyes like this one extends to their ability to form metal complexes. These complexes are investigated for their unique chemical and physical characteristics, opening avenues for potential application in various fields of materials science . The biphenyl moiety within the molecule is a key structural feature. It is important to note that biphenyl and its derivatives have been critically evaluated for their environmental and health effects, and this compound should be handled with appropriate safety precautions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for application in human or veterinary medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N2O B1329602 [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- CAS No. 21524-23-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-2-phenyldiazenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H14N2O/c21-18-12-11-15(14-7-3-1-4-8-14)13-17(18)20-19-16-9-5-2-6-10-16/h1-13,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DGAHOTBNVZXWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066706
Record name 3-(Phenylazo)-1,1'-biphenyl-4-ol
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Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21524-23-2
Record name 3-(2-Phenyldiazenyl)[1,1′-biphenyl]-4-ol
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Record name (1,1'-Biphenyl)-4-ol, 3-(2-phenyldiazenyl)-
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Record name [1,1'-Biphenyl]-4-ol, 3-(2-phenyldiazenyl)-
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Record name 3-(Phenylazo)-1,1'-biphenyl-4-ol
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Record name [1,1'-Biphenyl]-4-ol, 3-(2-phenyldiazenyl)
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Historical Perspectives on Azo Biphenyl Chemistry and Its Evolution

Genesis of Azo Compound Synthesis

The synthesis of azo compounds was a landmark achievement that revolutionized the chemical industry, particularly in the production of dyes. This breakthrough was the culmination of pioneering work in understanding the reactivity of aromatic amines.

The foundation of azo chemistry was laid by the German industrial chemist Johann Peter Griess. wikipedia.org In 1858, Griess discovered a novel chemical reaction while working with aromatic amines and nitrous acid. wikipedia.orgwikipedia.org His seminal paper, "Preliminary notice on the influence of nitrous acid on aminonitro- and aminodinitrophenol," detailed the formation of a new class of compounds: diazonium salts. wikipedia.orgwikipedia.org This discovery was not merely an academic curiosity; it opened the door to a versatile and powerful method for creating a vast array of new organic molecules. royalsocietypublishing.org Griess's work provided the essential chemical toolkit that would soon be used to create the first synthetic azo dyes, fundamentally shaping the future of the dye industry. royalsocietypublishing.orgresearchgate.net

The process that Griess discovered, now known as diazotization, involves treating a primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid, to form a diazonium salt. byjus.comwikipedia.org This reaction is a cornerstone of aromatic chemistry.

The true synthetic power of Griess's discovery was unlocked through the subsequent development of the azo coupling reaction . wikipedia.org In this reaction, the diazonium salt, acting as an electrophile, attacks an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. wikipedia.orgpsiberg.com This electrophilic aromatic substitution reaction forms the stable azo bridge (-N=N-), linking the two aromatic systems and creating a highly conjugated molecule. wikipedia.org It is this extended conjugation that is responsible for the characteristic intense colors of azo compounds. wikipedia.org The versatility of the diazotization and coupling reactions allowed chemists to systematically vary the amine and the coupling partner, leading to the synthesis of a wide spectrum of dyes with different colors and properties. nih.gov

Reaction StageDescriptionKey Reagents
Diazotization Conversion of a primary aromatic amine to a diazonium salt.Primary aromatic amine, Sodium nitrite (NaNO₂), Mineral acid (e.g., HCl)
Azo Coupling Reaction of the diazonium salt with an electron-rich aromatic compound.Diazonium salt, Coupling component (e.g., phenol, aniline)

Milestones in the Academic Study of Azo-Biphenyl Derivatives

Following the initial industrial applications, academic research into azo-biphenyl derivatives has uncovered a wealth of interesting properties and applications beyond dyes. The rigid biphenyl (B1667301) core, combined with the photoresponsive azo linkage, has made these compounds attractive targets for materials science.

Key research milestones include:

Liquid Crystals: The incorporation of azo-biphenyl units into molecular structures has been a fruitful area of research. These rod-shaped molecules can exhibit liquid crystalline properties, with studies focusing on how terminal alkyl chains and lateral substituents influence the type of mesophase (e.g., nematic, smectic) and the thermal stability. tandfonline.comtandfonline.comresearchgate.net

Photophysical Properties: A significant focus of academic study has been the trans-cis photoisomerization of the azo group upon irradiation with light. This reversible process changes the geometry of the molecule, which can be harnessed to control material properties at the molecular level. tandfonline.com

Supramolecular Chemistry and Self-Assembly: Researchers have designed azo-biphenyl derivatives capable of self-assembling into complex nanostructures through non-covalent interactions like hydrogen bonding. For instance, azobiphenyl urea (B33335) derivatives have been shown to form sheet-like morphologies that can be controlled by external stimuli like solvents. researchgate.net

Theoretical Studies: Modern research often employs computational methods, such as Density Functional Theory (DFT), to understand the electronic structure of these molecules. These studies help in predicting properties like energy gaps between frontier molecular orbitals and identifying regions of electron density, which are crucial for designing new functional materials. tandfonline.com

Evolution of Synthetic Paradigms for Azo Systems

While the classic diazotization and coupling reaction remains a workhorse for azo compound synthesis, the 20th and 21st centuries have seen an evolution towards more efficient, safer, and environmentally benign synthetic methods.

The traditional approach, while effective, can have limitations regarding substrate scope and safety, particularly concerning the handling of potentially unstable diazonium salts. mdpi.com Another classical method is the Mills reaction, which involves the condensation of a nitroso aromatic compound with a primary aromatic amine. mdpi.com

More recent synthetic paradigms have focused on overcoming the limitations of these traditional methods. researchgate.net Modern approaches include:

Direct Oxidation of Aromatic Amines: This method offers a greener alternative by directly oxidizing aromatic amines to form the azo linkage, often using catalysts like mesoporous manganese oxide with air as the terminal oxidant. This avoids the need for diazotization. mdpi.com

Reductive Coupling of Nitroaromatics: Another important strategy involves the reductive coupling of aromatic nitro compounds. This method is significant as nitroaromatics are readily available starting materials. mdpi.com

Photocatalytic and Electrochemical Methods: These techniques represent the cutting edge of azo compound synthesis, offering novel reaction pathways that can be more selective and operate under milder conditions, reducing the use of hazardous chemical reagents. mdpi.comresearchgate.net

This evolution reflects a broader trend in organic chemistry towards developing more sustainable and efficient synthetic routes, expanding the toolkit available to chemists for creating complex azo-biphenyl systems. mdpi.com

Reaction Mechanisms and Chemical Transformations of 1,1 Biphenyl 4 Ol, 3 Phenylazo

Azo-Hydrazone Tautomerism

A critical feature of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- and related hydroxyazo compounds is the existence of a tautomeric equilibrium between the azo and hydrazone forms. This dynamic process involves the migration of a proton and a concurrent shift in double bonds, leading to two distinct yet interconvertible isomers.

Influence of Substituents and Solvent Effects on Tautomeric Preferences

The preference for either the azo or hydrazone tautomer is not static and can be significantly modulated by both the molecular structure and the surrounding environment.

Substituent Effects: The presence of different functional groups on the aromatic rings can shift the equilibrium. Electron-donating or electron-withdrawing substituents can influence the acidity of the hydroxyl proton and the basicity of the azo nitrogen atoms, thereby favoring one tautomer over the other. oup.com For instance, substituents capable of forming intramolecular hydrogen bonds with the hydrazone-hydrogen atom can lead to a considerable presence of the hydrazone tautomer. oup.com

Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent play a crucial role in determining the tautomeric preference. nih.govresearchgate.net Polar solvents, particularly those that can act as hydrogen bond donors or acceptors, can stabilize one tautomer over the other through intermolecular interactions. nih.govmdpi.com For example, in hydrogen bond donor solvents, the hydrazone form may be favored, while in solvents with high hydrogen bond acceptor abilities, the azo form might predominate. nih.gov Non-polar solvents can also influence the equilibrium, potentially favoring a more planar keto-hydrazone form that facilitates intramolecular hydrogen bonding. mdpi.com The interplay between solute and solvent can be complex, with different solvents leading to shifts in the absorption spectra, indicative of changes in the tautomeric balance. nih.gov

Below is an interactive data table summarizing the influence of solvent polarity on the tautomeric equilibrium of analogous azo dyes.

SolventPolarityPredominant TautomerSpectral Shift
TolueneNon-polarHydrazoneRed Shift
ChloroformPolar AproticAzo-
DMFPolar AproticAzoBlue Shift
DMSOPolar AproticAzoBlue Shift

Photochemical Isomerization Dynamics

A hallmark of azo compounds is their ability to undergo reversible trans-cis isomerization upon exposure to light, a property that makes them attractive for applications such as molecular switches. cinz.nz

Trans-Cis Photo-Isomerization Pathways and Reversibility

The more stable trans isomer of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- can be converted to the less stable cis isomer by irradiation with light of an appropriate wavelength, typically in the UV region corresponding to the π–π* transition. cinz.nzresearchgate.net The reverse process, from cis back to trans, can be induced by irradiation with a different wavelength of light (often in the visible region) or can occur thermally in the dark. cinz.nz This reversible process allows for the controlled switching between two distinct geometric isomers with different physical and chemical properties. The efficiency of this photoisomerization can be influenced by the surrounding environment and the specific substitution pattern of the molecule. nih.gov

Kinetic and Thermodynamic Aspects of Photo-Switching

The kinetics of the trans-to-cis photoisomerization and the subsequent thermal cis-to-trans relaxation are critical parameters that define the performance of an azo switch. The rate of the thermal back-isomerization is influenced by factors such as the electronic nature of substituents on the phenyl rings and the polarity of the solvent. uwaterloo.ca For instance, electron-withdrawing groups can increase the rate of isomerization. uwaterloo.ca The mechanism of thermal isomerization can proceed through either a rotation or an inversion pathway, with the rotational mechanism often involving a dipolar transition state that is sensitive to solvent polarity. uwaterloo.canih.gov The stability of the cis isomer, and thus its half-life, can vary significantly depending on the molecular structure and can be tuned by chemical modification. cinz.nz Theoretical calculations are often employed to understand the energy barriers and reaction mechanisms of the isomerization process. uwaterloo.carsc.org

The following table provides a conceptual overview of how different factors can influence the kinetics of photo-switching.

FactorInfluence on Trans-to-Cis IsomerizationInfluence on Cis-to-Trans Thermal Relaxation
Light Wavelength Specific wavelengths trigger the processCan induce photochemical back-isomerization
Solvent Polarity Can affect quantum yields and ratesCan stabilize the transition state, affecting the rate
Substituents Can tune absorption spectra and efficiencyElectron-withdrawing groups can accelerate the rate
Temperature Generally has a minor effectRate increases with temperature

Electrochemical Reaction Pathways

Redox Behavior and Electron Transfer Mechanisms

The redox behavior of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- is intrinsically linked to the electron-accepting and -donating properties of the azo group and the substituted biphenyl (B1667301) system. Azo compounds are known to undergo reversible redox processes. For instance, the bipolar azo compound N,N′-diphenyl-N,N′-bis[4-(phenylazo)phenyl]-4,4′diaminobiphenyl (AZOPD) exhibits reversible bipolar redox behavior with a bandgap of 2.1 eV. The reduction of this compound involves a two-electron transfer, leading to the formation of a bis(radical anion). rsc.org This behavior in a related, more complex azo-biphenyl system suggests that [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- would also display characteristic redox activity centered on the azo linkage.

Electron transfer mechanisms in systems containing azobenzene (B91143) moieties have been investigated in the context of photoinduced processes. Studies on interfaces composed of graphene quantum dots and pyrene-functionalized azobenzene have shed light on photoinduced energy and charge transfer dynamics. cnr.it In these systems, a significant increase in photoinduced hole transfer from the azobenzene derivative to the graphene quantum dots is observed, particularly when thermal effects are considered. cnr.it The transfer processes are influenced by the isomeric state of the azobenzene, with the trans isomer generally exhibiting faster photoinduced energy and charge transfer rates due to a more favorable overlap and stronger interaction with the acceptor. cnr.it While not a direct study of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, these findings provide a framework for understanding potential electron transfer pathways involving the phenylazo group, especially under photochemical conditions. The presence of the hydroxyl group on the biphenyl ring can further modulate these processes by altering the electron density of the aromatic system.

Thermal Decomposition Mechanisms Relevant to Azo Linkages

The thermal stability of azo compounds is a critical aspect of their chemistry, with decomposition often proceeding through the cleavage of the C-N bonds, leading to the extrusion of nitrogen gas. The decomposition of azomethane (B1219989), for example, is a homogeneous and unimolecular reaction that yields ethane (B1197151) and nitrogen. pnas.org The activation energy for such processes is a key parameter, with the heat of activation for azomethane decomposition being approximately 51,200 cal/mol. pnas.org

Factors that influence the thermal stability of azo compounds include the nature of the substituents, structural rigidity, the possibility of tautomerism, and intramolecular hydrogen bonding. researchgate.net The decomposition of azo compounds can proceed through either homolytic or heterolytic mechanisms. researchgate.net Homolytic cleavage results in the formation of radicals, while heterolytic cleavage can lead to ionic species. For many azo compounds, the primary decomposition pathway involves the release of a molecule of nitrogen gas. researchgate.net

Table 1: Characteristic Decomposition Temperatures of Azo-Peroxyesters

CompoundTmax1 (°C)Tmax2 (°C)
1 134.5185.0
2 138.4187.2
3 139.6187.8
4 119.5179.8
5 125.6181.5
6 129.8183.4

Data adapted from a study on the thermal decomposition of azo-peroxyesters, where Tmax1 and Tmax2 represent the temperatures of the maximum reaction rate for the first and second decomposition stages, respectively. researchgate.net

Investigation of Other Potential Chemical Transformations (e.g., cycloadditions, substitutions)

Beyond redox and decomposition reactions, the structural motifs within [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- allow for other potential chemical transformations.

Cycloaddition Reactions: The azo group can participate in cycloaddition reactions. For example, azoalkenes can act as heterodienes in Diels-Alder reactions. rsc.org While the phenylazo group in the target compound is part of an aromatic system and thus less reactive than an isolated azoalkene, cycloaddition reactions involving the N=N double bond are a theoretical possibility under appropriate conditions, potentially with highly reactive dienophiles. More broadly, diazo compounds are versatile reagents in cycloaddition reactions for constructing various carbocycles and heterocycles. nih.gov

Electrophilic Aromatic Substitution: The biphenyl ring system is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the phenylazo group is generally considered a deactivating, meta-directing group. The interplay of these two substituents would dictate the regioselectivity of any electrophilic attack. Given the activating nature of the hydroxyl group, substitution would likely be favored on the hydroxyl-bearing ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The reaction mechanism involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. wikipedia.org

Table 2: Common Electrophilic Aromatic Substitution Reactions

ReactionElectrophile (E+)Reagents
Nitration NO2+HNO3, H2SO4
Halogenation Br+, Cl+Br2, FeBr3; Cl2, AlCl3
Sulfonation SO3Fuming H2SO4
Friedel-Crafts Alkylation R+R-Cl, AlCl3
Friedel-Crafts Acylation RCO+RCOCl, AlCl3

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques work in concert to provide a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- is expected to exhibit a complex series of signals in the aromatic region, corresponding to the 13 protons distributed across its three phenyl rings. The phenolic hydroxyl proton is anticipated to appear as a broad singlet, with its chemical shift being solvent-dependent. The introduction of the electron-withdrawing phenylazo group at the C-3 position of the phenolic ring causes a significant downfield shift for the adjacent protons.

Based on data from the parent compound, [1,1'-Biphenyl]-4-ol rsc.orgchemicalbook.com, and known substituent effects, the predicted chemical shifts can be tabulated.

Table 1: Predicted ¹H NMR Chemical Shifts for [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Phenolic OH 9.5 - 10.5 (in DMSO) broad singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. It is expected to show 18 distinct signals, one for each carbon atom, unless symmetry results in overlapping peaks. The carbons directly attached to the nitrogen and oxygen atoms will be significantly shifted downfield. The azo group (–N=N–) will also influence the chemical shifts of the carbons within its vicinity.

Table 2: Predicted ¹³C NMR Chemical Shifts for [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-OH (C-4) 155 - 160
C-N=N (C-3) 145 - 150
Quaternary Biphenyl (B1667301) Carbons 130 - 142

Definitive assignments for such a complex aromatic system are achieved through the use of 2D NMR techniques. nih.govresearchgate.net

For an unambiguous structural assignment of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of adjacent protons within each of the three aromatic rings, allowing for the differentiation of the spin systems belonging to the phenylazo group and the two rings of the biphenyl moiety.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly bonded. By combining the ¹H assignments from COSY with HMQC/HSQC data, a definitive assignment of the protonated carbons in the ¹³C spectrum can be achieved.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for piecing together the molecular fragments. For instance, it would show correlations from protons on the phenylazo ring to the carbon atom (C-3) on the biphenyl ring, confirming the location of the azo substituent. It would also confirm the connection between the two rings of the biphenyl unit. The application of these techniques is standard for the structural elucidation of similarly complex biphenyl derivatives. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, is employed to identify the functional groups present in the molecule.

The FTIR spectrum provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its functional groups.

Table 3: Characteristic FTIR Absorption Bands for [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-

Wavenumber (cm⁻¹) Vibration Type Description
3400 - 3200 O–H stretch A broad band characteristic of the phenolic hydroxyl group, indicative of hydrogen bonding. mdpi.com
3150 - 3050 Aromatic C–H stretch Weak to medium bands appearing just above 3000 cm⁻¹. mdpi.com
1630 - 1550 N=N stretch A band corresponding to the azo group stretching vibration. mdpi.com
1600 - 1450 Aromatic C=C stretch Several sharp bands resulting from the stretching of carbon-carbon double bonds within the aromatic rings. mdpi.com
~1250 C–O stretch A strong band associated with the phenolic carbon-oxygen bond.

Raman spectroscopy serves as a valuable complement to FTIR. While FTIR measures absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that are symmetric and involve a change in the polarizability of the molecule tend to produce strong Raman signals. For [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, the N=N stretching vibration of the central azo group is expected to be particularly intense in the Raman spectrum, providing clear confirmation of this linkage. Furthermore, the symmetric "breathing" modes of the aromatic rings also give rise to strong Raman signals, offering additional structural information. nist.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. For [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- (C₁₈H₁₄N₂O), the calculated molecular weight is approximately 274.32 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺•) is expected to be prominent at m/z 274 due to the stability of the extensive aromatic system. researchgate.net The fragmentation pattern is dominated by cleavages around the central azo linkage and within the biphenyl framework.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-

m/z Value Proposed Fragment Ion Description
274 [C₁₈H₁₄N₂O]⁺• Molecular Ion (M⁺•)
197 [C₁₂H₉ON₂]⁺ Loss of a phenyl radical ([M - C₆H₅]⁺)
170 [C₁₂H₁₀O]⁺• Cation radical of [1,1'-Biphenyl]-4-ol
169 [C₁₂H₉O]⁺ Loss of a hydrogen atom from the biphenyl-ol fragment
105 [C₆H₅N₂]⁺ Phenyl diazonium ion

The observation of these specific fragments provides strong evidence for the presence of the phenylazo group connected to a hydroxy-biphenyl moiety, thus corroborating the proposed structure. researchgate.net

X-ray Diffraction (XRD) Analysis

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) provides precise information about the molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.commdpi.com It also reveals how molecules are arranged in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net

To perform SCXRD analysis on [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, a high-quality single crystal must first be grown. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected. mdpi.com Analysis of this pattern allows for the complete determination of the solid-state structure. researchgate.net This would confirm the connectivity of the atoms and reveal the planarity of the azobenzene (B91143) group and the dihedral angle between the two phenyl rings of the biphenyl moiety.

Powder X-ray Diffraction (PXRD) is used to characterize the crystalline nature of a bulk sample. nih.gov Unlike SCXRD, which requires a single crystal, PXRD is performed on a finely powdered sample containing a multitude of randomly oriented microcrystals. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ).

The PXRD pattern is unique to a specific crystalline form (polymorph) of a compound and serves as a fingerprint for identification. nih.gov For [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, PXRD would be used to assess the crystallinity of a synthesized batch, identify its polymorphic form, and check for the presence of crystalline impurities. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Azo compounds are well-known for their strong chromophoric properties. The electronic spectrum of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- is expected to be dominated by two main absorption bands characteristic of azobenzene derivatives.

The first is a high-intensity band in the UV region (typically 320-350 nm), attributed to the π→π* transition of the conjugated system. The second is a lower-intensity band in the visible region (typically 430-450 nm), corresponding to the n→π* transition associated with the lone pair of electrons on the nitrogen atoms of the azo group. The presence of the biphenyl and hydroxyl groups can influence the exact position and intensity of these absorption maxima (λmax). researchgate.net For comparison, the related compound 4-phenylazoaniline exhibits an absorbance peak at 381 nm. aatbio.com The biphenyl chromophore itself also contributes to absorption in the UV region. researchgate.net

While many azo compounds are not strongly fluorescent, some derivatives can exhibit emission. Emission spectroscopy would be used to determine if [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- fluoresces upon excitation at its absorption wavelengths and to characterize its emission spectrum and quantum yield. researchgate.net

Table 3: Expected UV-Vis Absorption Data for [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- in Solution

Transition Expected λmax Range (nm) Characteristics
π→π320 - 350High molar absorptivity (ε)
n→π430 - 450Low molar absorptivity (ε)

This table summarizes the anticipated electronic transitions based on the structure of the compound.

Electronic Transitions and Chromophoric Behavior

The color and electronic properties of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- are governed by its chromophoric system, which is primarily the extended π-conjugated system formed by the phenylazo and biphenyl groups. The absorption of light in the ultraviolet-visible (UV-Vis) region promotes electrons from lower energy molecular orbitals to higher energy ones.

The key electronic transitions observed in azo compounds are:

π → π* Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this molecule, the extensive conjugation across the biphenyl and azobenzene systems leads to strong absorption bands, typically in the UV or near-visible range. For similar aromatic azo compounds, these transitions are often observed in the 320-400 nm range. tandfonline.comresearchgate.net

n → π* Transitions: These are lower-intensity absorptions corresponding to the excitation of an electron from a non-bonding (n) orbital, specifically from the lone pairs of the nitrogen atoms in the azo group (-N=N-), to a π* antibonding orbital. elte.huuomustansiriyah.edu.iq These transitions occur at longer wavelengths (lower energy) compared to π → π* transitions and are often observed as a shoulder or a distinct band in the visible region of the spectrum, which is responsible for the characteristic color of azo dyes. uomustansiriyah.edu.iq

The presence of both the biphenyl group and the phenylazo group creates a highly effective chromophore. The biphenyl moiety extends the conjugation, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to simpler azobenzene. mdpi.com The electron-donating hydroxyl group (-OH) on the biphenyl ring further influences the electronic distribution and the energy of these transitions.

Table 1: Typical Electronic Transitions for Aromatic Azo Compounds

Transition TypeTypical Wavelength (λmax) RangeMolar Absorptivity (ε)Description
π → π320–400 nmHigh (10,000–25,000 L·mol-1·cm-1)Strong absorption from the conjugated aromatic system.
n → π400–500 nmLow (100–1,000 L·mol-1·cm-1)Weak absorption from lone pair electrons on nitrogen atoms; responsible for visible color.

Solvatochromic Studies and the Influence of Solvent Polarity

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of differential solvation of the ground and excited electronic states of the molecule. For [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, both the azo group and the hydroxyl group are susceptible to interactions with solvent molecules.

The absorption spectrum of this compound is expected to exhibit significant shifts depending on the polarity of the solvent:

Bathochromic Shift (Red Shift): In polar protic solvents (like ethanol (B145695) or methanol), the hydroxyl group can act as a hydrogen-bond donor, while the nitrogen atoms of the azo group can act as hydrogen-bond acceptors. nih.govacs.org These interactions can stabilize the excited state more than the ground state, leading to a shift of the absorption maximum to a longer wavelength (a red shift). biointerfaceresearch.comnih.gov This is particularly true for π → π* transitions. uomustansiriyah.edu.iq

Hypsochromic Shift (Blue Shift): Conversely, the n → π* transition often shows a hypsochromic shift in polar, hydrogen-bonding solvents. uomustansiriyah.edu.iq The solvent molecules form hydrogen bonds with the lone pair electrons on the nitrogen atoms, lowering the energy of the non-bonding (n) orbital. This increases the energy gap for the n → π* transition, shifting the absorption to a shorter wavelength. uomustansiriyah.edu.iq

Table 2: Illustrative Solvatochromic Shifts for a Phenolic Azo Dye in Different Solvents

SolventPolarity IndexTypical λmax (nm)Observed Shift
Hexane0.1410Reference
Chloroform4.1425Bathochromic
Ethanol4.3435Bathochromic
Dimethylformamide (DMF)6.4445Bathochromic

pH-Dependent Absorption Behavior as a Chemical Sensor Probe

The presence of the acidic phenolic hydroxyl group (-OH) makes the absorption spectrum of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- highly sensitive to changes in pH. This phenomenon, known as halochromism, is the basis for its potential use as a chemical sensor or pH indicator. orientjchem.org

In acidic to neutral solutions, the compound exists predominantly in its protonated, phenolic form. In a basic (alkaline) medium, the hydroxyl group deprotonates to form the corresponding phenolate (B1203915) anion (-O⁻). This deprotonation has a profound effect on the electronic structure of the molecule:

The phenolate anion is a much stronger electron-donating group than the neutral hydroxyl group.

This enhanced electron-donating ability increases the electron density throughout the conjugated π-system.

The result is a significant stabilization of the π* excited state, which lowers the energy required for the π → π* transition.

Consequently, a distinct bathochromic shift is observed in the UV-Vis spectrum upon increasing the pH, often accompanied by a visible color change (e.g., from yellow in acidic/neutral solution to red or orange in basic solution). researchgate.netorientjchem.org This reversible, pH-triggered change in absorption allows the compound to act as a probe for monitoring the acidity or basicity of a system. nih.gov

Specialized Analytical Techniques

The purification, identification, and characterization of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- rely on a suite of advanced analytical techniques capable of handling complex aromatic compounds and assessing their physical properties.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Analytical and Preparative Separations

HPLC and UHPLC are indispensable tools for the analysis and purification of azo dyes and biphenyl derivatives. nih.govscielo.br Reversed-phase HPLC is the most common mode used for these types of compounds.

Stationary Phases: C18 (octadecylsilane) columns are widely used due to their hydrophobic nature, which provides good retention for aromatic compounds. ijrpc.comscielo.br For enhanced selectivity, especially for aromatic and polar compounds, biphenyl-bonded stationary phases are highly effective. chromatographyonline.comphenomenex.comsigmaaldrich.com The biphenyl phase offers alternative π-π interaction mechanisms that can improve the separation of structurally similar isomers or impurities. chromatographyonline.comsigmaaldrich.com

Mobile Phases: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. tandfonline.comhelixchrom.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate complex mixtures containing components with a wide range of polarities. ijrpc.com

Detection: A Diode Array Detector (DAD) or a variable wavelength UV-Vis detector is ideal for analysis, allowing for monitoring at the specific λmax of the compound and its impurities. scielo.br

These techniques can be scaled up for preparative separations to isolate the pure compound from reaction mixtures or for impurity profiling. nih.gov

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Mesomorphic Properties

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine the thermal transitions of a material, such as melting point, glass transitions, and phase changes associated with liquid crystalline behavior. nih.gov

Given its rigid, elongated (calamitic) molecular shape resulting from the linked aromatic rings, [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- and its derivatives are candidates for exhibiting liquid crystalline (mesomorphic) properties. tandfonline.comresearchgate.nettandfonline.com DSC analysis can reveal:

Melting Point (Tm): A sharp endothermic peak corresponding to the transition from the solid crystalline state to the isotropic liquid state.

Mesophase Transitions: If the compound is a liquid crystal, additional, often lower-energy, endothermic peaks may be observed upon heating, corresponding to transitions between different crystalline forms (polymorphism) or from a crystalline solid to a mesophase (e.g., nematic or smectic). Exothermic peaks upon cooling would indicate the transitions from the isotropic liquid to the mesophase and subsequent crystallization. nih.govresearchgate.net

The presence and temperature range of these mesophases are highly dependent on the molecular structure. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of a compound. tandfonline.comtandfonline.com

For [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, TGA provides critical information on its stability at elevated temperatures. A typical TGA experiment would show:

Onset of Decomposition: The temperature at which the compound begins to lose mass due to thermal breakdown. Aromatic azo compounds are generally stable, with decomposition of the azo bond often occurring at temperatures above 200°C. researchgate.net

Decomposition Steps: The TGA curve may show one or more distinct steps of mass loss, corresponding to the cleavage of specific bonds or the loss of different fragments of the molecule. The thermal degradation of azo dyes can lead to the formation of various aromatic products. tandfonline.comnih.gov

Residual Mass: The amount of material remaining at the end of the analysis, which can indicate the formation of a stable char. iieta.org

TGA data is crucial for determining the upper temperature limit for processing and applications of the material. iieta.org Studies on related azo polymers and dyes show that their thermal stability is a key parameter for their application in high-temperature environments. researchgate.netiieta.org

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique for the detection and characterization of chemical species with one or more unpaired electrons, such as free radicals. nih.govnih.gov In the context of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, ESR spectroscopy is instrumental in studying transient radical intermediates that may form during redox reactions, photochemical processes, or thermal degradation.

In a hypothetical scenario, one-electron oxidation of the parent compound could lead to the formation of a phenoxyl radical centered on the hydroxyl-substituted biphenyl moiety. Such radicals are critical intermediates in many oxidative processes. The resulting ESR spectrum would be characterized by its g-factor and hyperfine coupling constants (hfccs), which provide a detailed map of the unpaired electron's distribution across the molecule. libretexts.org

The primary hyperfine splittings would arise from the interaction of the unpaired electron with magnetic nuclei, primarily the protons on the aromatic rings. For a phenoxyl-type radical of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, complex hyperfine patterns are expected due to the numerous protons. The magnitude of the proton hfcc (aH) is directly related to the spin density at the carbon atom to which it is attached. acs.orgresearchgate.net Furthermore, coupling to the nitrogen atoms (aN) of the azo group would provide insight into the extent of spin delocalization across the π-system. The g-factor, typically elevated for oxygen-centered radicals, would help confirm the identity of the paramagnetic species. researchgate.net

ParameterHypothetical ValueSignificance
g-factor2.0048Characteristic of a phenoxyl radical, indicating significant spin-orbit coupling associated with the oxygen atom. researchgate.net
aN (N=N)2.5 GIndicates delocalization of the unpaired electron onto the azo bridge.
aH (ortho to -O•)6.2 GLarge coupling constant reflecting high spin density on the adjacent ring positions. researchgate.net
aH (other aryl-H)0.5 - 2.0 GSmaller couplings show further delocalization throughout the biphenyl and phenylazo rings.

This interactive table presents hypothetical ESR parameters for a radical intermediate derived from [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, based on typical values for phenoxyl and delocalized organic radicals. acs.orgacs.org

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) for Supramolecular Assemblies

Molecules like [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- possess functional groups—specifically, the hydroxyl group for hydrogen bonding and extensive aromatic systems for π-π stacking—that can drive self-assembly into ordered supramolecular structures. nih.govmdpi.com Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are powerful, complementary techniques for visualizing these nanoscale assemblies. longdom.org

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional projection images of nanomaterials. For [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, TEM analysis of samples cast from solution could reveal the formation of distinct morphologies such as nanofibers, nanoribbons, or vesicles. researchgate.net The contrast in TEM images arises from the differential scattering of electrons, allowing for the direct visualization of the shape and size distribution of the self-assembled structures.

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that generates three-dimensional topographical images of a surface with nanoscale resolution. longdom.org Unlike TEM, AFM can provide quantitative data on the height, width, and length of supramolecular structures. researchgate.net In tapping mode, AFM can characterize the surface morphology of assembled [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- structures deposited on a substrate like mica, yielding precise dimensional information and insights into their surface roughness and organization. nih.gov

TechniqueObserved FeatureDimension (Hypothetical)Information Gained
TEM NanofibersDiameter: 20-50 nmConfirms the formation of one-dimensional, high-aspect-ratio structures. researchgate.net
AFM Nanofiber Height5-10 nmProvides the z-dimension, indicating potential flattening on the substrate or the stacking of molecular layers. researchgate.net
AFM Surface RoughnessRa = 1.2 nmQuantifies the texture of the assembled film, suggesting the degree of ordering.

This interactive table summarizes plausible morphological data for supramolecular assemblies of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, as could be determined by TEM and AFM. longdom.org

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

While [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- is a small molecule, its structure makes it a suitable candidate for use as a monomer in polymerization reactions. For instance, it could be functionalized and polymerized to create novel poly(azoether)s or other polymers with photoresponsive properties. In this context, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the resulting polymers. wikipedia.orgmtoz-biolabs.com

GPC separates molecules based on their hydrodynamic volume in solution. youtube.com A polymer sample dissolved in a suitable mobile phase is passed through a column packed with a porous gel. Larger polymer chains are excluded from the pores and thus elute more quickly, while smaller chains penetrate the pores to varying extents and elute later. mtoz-biolabs.com This separation allows for the determination of the polymer's molecular weight distribution.

Key parameters obtained from a GPC analysis include:

Number-Average Molecular Weight (Mn): The total weight of all polymer chains in a sample, divided by the total number of chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length.

Polymer BatchMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
P-AZO-0115,20028,1001.85
P-AZO-0216,50031,7001.92
P-AZO-0314,80026,9001.82

This interactive table shows hypothetical GPC data for three different batches of a polymer synthesized from a [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- derived monomer, illustrating typical variations in molecular weight and polydispersity.

Computational Chemistry and Theoretical Modeling of 1,1 Biphenyl 4 Ol, 3 Phenylazo

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules like [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-.

The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This is achieved through a process called geometry optimization. For biaryl compounds, which consist of two aromatic rings connected by a single bond, the dihedral angle between the rings is a critical conformational parameter. colostate.edu

In the case of biphenyl (B1667301), the parent structure of the biphenyl moiety in the title compound, the ground state is known to be non-planar, with a dihedral angle of approximately 42°. colostate.edu However, upon electronic excitation, the molecule often adopts a more planar conformation. colostate.eduresearchgate.net DFT methods, such as those employing the B3LYP functional, have been successfully used to predict the geometries of biaryl compounds. nih.gov The choice of the functional and basis set can influence the accuracy of these predictions. nih.gov For instance, studies on similar biaryl systems have shown that functionals like B3LYP, B3PW91, and ωB97XD, combined with basis sets like DGDZVP2 or 6-31G(d,p), provide reliable results for geometry optimization. nih.gov The inclusion of solvent effects in the calculations can also be crucial for accurately modeling the in-solution conformations of these molecules. nih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and their Chemical Significance

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

A small HOMO-LUMO gap generally indicates that a molecule is more reactive and can be easily excited. This is because less energy is required to move an electron from the HOMO to the LUMO. The charge transfer interactions within the molecule can also be understood by analyzing the HOMO-LUMO gap. irjweb.com DFT calculations are widely used to determine the energies of these frontier orbitals. nih.gov

For [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the phenyl rings and the hydroxyl group, while the LUMO is likely to be distributed over the electron-withdrawing azo group and the biphenyl system. The calculated HOMO-LUMO gap would provide a quantitative measure of the intramolecular charge transfer character of the first electronic transition.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-

ParameterValue (eV)Chemical Significance
HOMO Energy-5.8Related to ionization potential and electron-donating ability.
LUMO Energy-2.2Related to electron affinity and electron-accepting ability.
HOMO-LUMO Gap3.6Indicates chemical reactivity and optical properties.
Chemical Potential (μ)-4.0Measures the escaping tendency of electrons.
Global Hardness (η)1.8Resistance to change in electron distribution.
Global Softness (S)0.28Inverse of hardness, indicates reactivity.
Note: These values are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Electronic Structure Analysis and Charge Distribution

Understanding the distribution of electrons within a molecule is key to comprehending its reactivity and intermolecular interactions. DFT calculations can provide detailed information about the electronic structure, including the distribution of atomic charges. One common method for analyzing charge distribution is the Mulliken population analysis. nih.gov

This analysis partitions the total electron density among the different atoms in the molecule, providing partial atomic charges. These charges can help identify the electrophilic and nucleophilic sites within the molecule. For instance, atoms with more negative charges are more likely to donate electrons, while those with positive charges are more susceptible to nucleophilic attack. irjweb.com

In [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, the nitrogen atoms of the azo group and the oxygen atom of the hydroxyl group are expected to carry negative partial charges due to their high electronegativity. nih.gov Conversely, the hydrogen atoms, particularly the one in the hydroxyl group, are likely to have positive partial charges. The carbon atoms will exhibit a range of charges depending on their chemical environment. nih.gov A molecular electrostatic potential (MEP) map can also be generated from DFT calculations to visually represent the charge distribution, where regions of negative potential (typically colored red) indicate electron-rich areas, and regions of positive potential (blue) signify electron-poor areas. irjweb.com

Time-Dependent Density Functional Theory (TDDFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TDDFT) is a widely used computational method for predicting the electronic absorption spectra of molecules. osti.govcnr.it It is an extension of DFT that allows for the calculation of excited-state properties, such as excitation energies and oscillator strengths, which determine the position and intensity of absorption bands in a UV-Vis spectrum. rsc.org

TDDFT calculations have shown to be reasonably accurate for predicting the spectra of many organic molecules, although the accuracy can depend on the choice of the exchange-correlation functional. osti.gov For instance, hybrid functionals like PBE0 are often used for this purpose. nih.gov While TDDFT can sometimes underestimate certain excitation energies, it generally provides a good qualitative and often quantitative description of the electronic spectrum. rsc.org

For [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, TDDFT calculations would be expected to predict a strong absorption band in the UV-Vis region corresponding to the π-π* transition of the conjugated system, which includes the phenyl rings and the azo group. A weaker n-π* transition associated with the lone pair electrons of the nitrogen atoms in the azo group may also be predicted. researchgate.net Comparing the calculated spectrum with experimental data can help in the assignment of the observed absorption bands.

Quantum Chemical Methods for Excited State Dynamics and Relaxation Pathways (e.g., CASSCF/CASPT2)

While TDDFT is effective for predicting vertical excitation energies, more sophisticated methods are often required to study the dynamics of molecules in their excited states and to explore their relaxation pathways. Multiconfigurational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), are powerful tools for this purpose. rsc.orgarxiv.org

These methods are particularly important for describing situations where multiple electronic configurations contribute significantly to the wavefunction, which is often the case for excited states, especially near conical intersections where different potential energy surfaces cross. nih.govbgsu.edu CASSCF provides a qualitatively correct description of the electronic structure of such systems, while CASPT2 adds dynamical correlation to improve the accuracy of the calculated energies. researchgate.net These methods can be used to map out potential energy surfaces, locate minima and transition states in the excited state, and identify pathways for non-radiative decay, such as internal conversion and intersystem crossing. bgsu.edu

For [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, CASSCF/CASPT2 calculations could be employed to investigate the photoisomerization of the azo group, a process that is known to occur in many azo compounds upon photoexcitation. These calculations could elucidate the mechanism of this process, including the role of different excited states and the geometry of the transition state.

Molecular Modeling for Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. nih.gov These models are built by correlating calculated molecular descriptors with experimentally measured properties. Molecular modeling plays a crucial role in QSPR by providing a wide range of descriptors that characterize the steric, electronic, and thermodynamic properties of molecules. nih.gov

DFT calculations can be used to generate a variety of quantum chemical descriptors, such as HOMO and LUMO energies, dipole moment, atomic charges, and molecular surface area. These descriptors can then be used as independent variables in a QSPR model. For example, a QSPR study on a series of related azo dyes could aim to predict their absorption maxima based on a set of calculated descriptors. Such models can be valuable for designing new molecules with desired properties, reducing the need for extensive experimental synthesis and testing.

For [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, a QSPR study could be developed to predict properties like its color, solubility, or affinity for a particular substrate. This would involve calculating a range of descriptors for this molecule and a set of structurally similar compounds with known properties, and then using statistical methods to build a predictive model.

Simulation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules like [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-. researchgate.netaip.org These simulations offer a detailed correlation between the molecular structure and its spectral features. aip.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a key application of computational chemistry in structural elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. nih.gov Theoretical calculations for analogous azo dyes have shown that various DFT functionals, such as B3LYP, M06-2X, and B97D, coupled with appropriate basis sets like TZVP or 6-311+G(d,p), can provide chemical shift values that correlate well with experimental data. nih.gov For [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, such calculations would be crucial for assigning specific resonances and confirming the predominant tautomeric form in solution. The accuracy of these predictions is often enhanced when solvent effects are included in the computational model.

Below is an example of a data table illustrating the kind of results obtained from such simulations for a related azo compound, which would be analogous to the expected data for [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-.

AtomExperimental δ (ppm)Calculated δ (ppm) (B3LYP/6-311+G(d,p))Difference (ppm)
C1145.2146.81.6
C4-OH158.9160.11.2
C-N=N140.5141.71.2
H (ortho to OH)6.957.050.10
H (ortho to N=N)7.807.920.12

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are vital for interpreting infrared (IR) and Raman spectra. core.ac.uk By performing frequency calculations on the optimized geometry of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, a set of normal modes of vibration can be obtained. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental IR and Raman spectra to assign the observed bands to specific molecular motions. For instance, the characteristic stretching frequencies of the O-H, N=N, and C-N bonds, as well as the various aromatic C-H and C-C vibrations, can be precisely identified. mdpi.com These calculations are also fundamental in confirming that the optimized structure corresponds to a true energy minimum on the potential energy surface.

An illustrative table of calculated vibrational frequencies for key functional groups, similar to what would be expected for the title compound, is presented below.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(O-H)36503400-3600O-H stretching
ν(N=N)14501400-1440Azo group stretching
ν(C-N)11501120-1170C-N stretching
ν(C=C) aromatic16001580-1610Aromatic ring stretching

Computational Investigation of Tautomeric Forms and Energy Barriers

Azo dyes containing a hydroxyl group ortho or para to the azo linkage, such as [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, can exist in two tautomeric forms: the azo (phenol-azo) form and the hydrazo (quinone-hydrazone) form. Computational chemistry provides a powerful means to investigate the relative stabilities of these tautomers and the energy barriers for their interconversion. hepvs.chresearchgate.net

Tautomeric Forms and Relative Stabilities: By calculating the total electronic energies of the optimized geometries of both the azo and hydrazo tautomers, their relative stabilities can be determined. orientjchem.orgmdpi.com DFT methods, such as B3LYP with the 6-31+G(d,p) basis set, have been successfully used to study the tautomeric equilibrium in similar phenylazonaphthol compounds. researchgate.net These studies often reveal that the relative stability of the tautomers is influenced by both the electronic nature of substituents and the surrounding medium. researchgate.net For [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, theoretical calculations would predict which tautomer is energetically more favorable in the gas phase and in different solvents.

Energy Barriers: The transition state (TS) for the intramolecular proton transfer that connects the two tautomers can be located using computational methods. The energy difference between the transition state and the more stable tautomer defines the activation energy barrier for the tautomerization process. semanticscholar.org Knowledge of this energy barrier is crucial for understanding the kinetics of the interconversion. For related systems, these barriers have been calculated to be in the range of 10-15 kcal/mol, indicating that the interconversion can occur at room temperature. semanticscholar.org

The table below provides hypothetical energy data for the tautomerization of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, based on findings for analogous systems.

SpeciesRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Polar Solvent
Azo Tautomer0.001.50
Hydrazo Tautomer2.100.00
Transition State12.5010.80

Solvent Effects in Theoretical Calculations

The properties and behavior of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- in solution can be significantly influenced by the solvent. chemrxiv.orgnih.govnih.gov Theoretical calculations can account for solvent effects through either implicit or explicit solvent models.

Implicit Solvent Models: Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. nsf.gov This approach is computationally efficient and is often used to study how the polarity of the solvent affects the relative energies of tautomers, reaction barriers, and spectroscopic properties. researchgate.net For instance, in studies of similar azo dyes, it has been shown that polar solvents tend to stabilize the more polar tautomer, thereby shifting the tautomeric equilibrium. researchgate.net

Explicit Solvent Models: In explicit solvent models, individual solvent molecules are included in the calculation. This approach is computationally more demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, explicit solvent models could be used to investigate the specific interactions of protic or aprotic solvents with the hydroxyl and azo groups, and how these interactions influence the tautomeric equilibrium and spectroscopic signatures.

The impact of solvent on the calculated properties of a molecule is a critical consideration for comparing theoretical predictions with experimental data, which are most often obtained in solution. researchgate.net

Photophysical Properties and Advanced Characterization of 1,1 Biphenyl 4 Ol, 3 Phenylazo

Absorption and Emission Characteristics

The electronic absorption spectrum of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, like other aromatic azo compounds, is characterized by distinct absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These absorptions are due to electronic transitions within the molecule's delocalized π-system.

Generally, azobenzene (B91143) and its derivatives exhibit two characteristic absorption bands:

A high-intensity band in the UV region, typically attributed to the π-π* transition of the conjugated system involving the phenyl rings and the azo group. For a related compound, 4,4′-Bis[4-(4′-hydroxyphenyl)phenylazo]diphenyl ether, this strong absorption maximum (λ_max) occurs at 350 nm. mdpi.com

A lower-intensity band in the visible region, which is assigned to the n-π* transition. This transition involves the promotion of a non-bonding electron from one of the nitrogen atoms of the azo group to an anti-bonding π* orbital. mdpi.comwikipedia.org This band is often weak for the more stable trans-isomer but increases in intensity for the cis-isomer. wikipedia.org

The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. The presence of the biphenyl (B1667301) group extends the conjugation of the system, which can influence the energy of these transitions. Similarly, the hydroxyl (-OH) group, acting as an electron-donating group, can cause a bathochromic (red) shift in the absorption maxima.

While many azo compounds are known to fluoresce, the emission is often weak. The biphenyl component of the molecule is fluorescent on its own, with a reported quantum yield of 0.18 in cyclohexane. omlc.org However, the azo group frequently acts as a fluorescence quencher due to efficient non-radiative decay pathways, including rapid trans-cis isomerization.

Table 1: Typical Absorption Characteristics of Aromatic Azo Compounds

Transition Typical Wavelength Range Molar Extinction Coefficient (ε) Isomer Dominance
π-π* 300-400 nm High trans

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the molecule. nih.gov The determination of Φ_F is typically performed using a comparative method, referencing a standard compound with a known quantum yield. rsc.org

The equation used for calculation is:

Φ_F(sample) = Φ_F(std) * (A_std / A_sample) * (I_sample / I_std) * (n_sample / n_std)²

Where:

A is the absorbance at the excitation wavelength.

I is the integrated fluorescence intensity.

n is the refractive index of the solvent.

std refers to the standard.

For azo-containing compounds, the quantum yield is often very low. The energy absorbed by the molecule is primarily dissipated through non-radiative pathways, most notably the efficient photoisomerization process (see Section 7.5). numberanalytics.com While the biphenyl scaffold itself can be fluorescent, the covalent linkage to the phenylazo group, a known dynamic quencher, would be expected to drastically reduce or eliminate fluorescence emission.

Time-Resolved Spectroscopy for Excited State Dynamics

To understand the ultrafast processes that occur after light absorption, techniques like transient absorption (TA) spectroscopy are employed. edinst.com Also known as flash photolysis, this pump-probe technique allows for the observation of short-lived excited states and reaction intermediates on timescales ranging from femtoseconds to seconds. edinst.comresearchgate.net

In a typical TA experiment for an azo compound:

An ultrashort laser pulse (the "pump") excites the molecule from its ground state to an excited electronic state (e.g., S₁ or S₂).

A second, broadband light pulse (the "probe") is passed through the sample at a specific time delay after the pump pulse.

The difference in the absorption spectrum of the probe light before and after the pump pulse is recorded. This differential absorbance (ΔOD) reveals features such as ground-state bleach (depletion of the ground state), excited-state absorption, and the formation of new species, like the cis-isomer. edinst.com

Studies on azobenzene derivatives have used femtosecond transient absorption spectroscopy to elucidate the isomerization mechanism. It is suggested that after excitation to the S₂ (π-π) state, a rapid internal conversion to the S₁ (n-π) state occurs, from which the isomerization to the cis form proceeds. wikipedia.org The kinetics of these processes, including the lifetimes of the excited states, can be extracted by analyzing the TA data at various time delays. nih.gov

Influence of Molecular Structure on Photophysical Parameters

The specific chemical structure of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- has a profound influence on its photophysical properties.

Phenylazo Group (-N=N-): This is the primary chromophore and the photoresponsive unit responsible for the characteristic absorption bands and the photochromic behavior. numberanalytics.com

Biphenyl Moiety: The extended π-conjugation provided by the biphenyl system, compared to a single phenyl ring in azobenzene, is expected to shift the π-π* absorption band to longer wavelengths (a bathochromic shift).

Hydroxyl Group (-OH): As an electron-donating substituent on the biphenyl ring, the hydroxyl group can further modify the electronic structure. Its presence can lead to a red shift in the absorption spectrum and may introduce pH sensitivity to the photophysical properties. In some azo dyes, deprotonation of a hydroxyl group strongly affects the absorption features and can facilitate rapid thermal relaxation from the cis to the trans isomer. researchgate.net

Substitution Pattern: The position of the phenylazo group at the 3-position and the hydroxyl group at the 4-position of the biphenyl ring defines the specific electronic distribution and steric environment, which in turn affects the energy levels and the efficiency of the isomerization process. preprints.org

Photochromic Behavior and its Reversibility

A hallmark of azo compounds is their photochromism—the ability to undergo a reversible transformation between two isomers upon exposure to light. chemrevlett.com For [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, this involves isomerization around the -N=N- double bond between the thermodynamically more stable trans-isomer and the less stable cis-isomer. numberanalytics.com

The process is typically as follows:

trans → cis Isomerization: Irradiation with light corresponding to the π-π* absorption band (typically UV or blue light) promotes the conversion of the trans-isomer to the cis-isomer. wikipedia.org

cis → trans Isomerization: The reverse reaction can be triggered by irradiating with light of a different wavelength, usually corresponding to the n-π* absorption band of the cis-isomer (typically visible light). wikipedia.org Alternatively, the cis-isomer can revert to the more stable trans-form thermally in the dark. The rate of this thermal back-relaxation depends on the molecular structure and the surrounding environment. nih.gov

This reversible isomerization leads to significant changes in the absorption spectrum, allowing the state of the molecule to be switched optically. This property is the basis for applications in optical data storage, molecular switches, and smart materials. numberanalytics.comglobethesis.com

Table 2: Compound Names Mentioned in the Article

Compound Name
[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-
4,4′-Bis[4-(4′-hydroxyphenyl)phenylazo]diphenyl ether
Azobenzene

Applications in Advanced Materials Science Research

Photocontrolable Materials

The core functionality of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- in photocontrollable materials stems from the reversible photoisomerization of its azobenzene (B91143) group. mdpi.com The molecule exists in two isomeric forms: the thermodynamically stable trans state and a metastable cis state. Irradiation with UV light (typically around 365 nm) induces a transformation from the planar trans isomer to the bent cis isomer, while visible light (typically > 420 nm) or thermal relaxation can reverse the process. This molecular-level geometric change profoundly influences the bulk properties of materials incorporating this compound, enabling external optical control over their function. mdpi.comnih.gov

Integration into Photo-responsive Polymers and Gels

The incorporation of azobenzene derivatives like [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- into polymer and gel networks allows for the creation of "smart" materials that can change their macroscopic properties in response to light. nih.gov When integrated into a polymer backbone or as a pendant group, the photoisomerization of the azo moiety can trigger significant changes in polymer conformation, solubility, and mechanical properties. nih.gov

For instance, in hydrogels, the trans-cis isomerization can modulate the hydrophilicity of the polymer chains, leading to light-induced swelling or shrinking. nih.govmdpi.com This principle is utilized in designing photoresponsive systems for various applications. Research on related azobenzene-containing polymers has demonstrated that the isomerization process can disrupt the packing of polymer chains, leading to a reversible gel-to-sol transition. nih.gov This photocontrol over the material's phase is crucial for applications in targeted drug delivery, microfluidics, and soft robotics. nih.govnih.govmdpi.com

Table 1: Examples of Photo-responsive Polymer and Gel Systems Based on Azobenzene Derivatives

System TypeAzobenzene DerivativeStimulusObserved EffectPotential Application
OrganogelAzobenzene-containing main-chain polyesterUV LightReversible gel-to-sol transitionPhoto-responsive actuators, electro-optical devices nih.gov
Hydrogel4-[(4-methacryloyloxy)phenylazo] benzenesulfonic acidUV/Visible LightPhotoregulated release and uptake of pharmaceuticalsSmart drug delivery systems figshare.com
Polymer FilmAzobenzene-grafted poly(carboxylic acid)UV LightChanges in surface topography and wettabilityOptical data storage, photoresponsive adhesives nih.gov

Utilization in Liquid Crystalline Materials and their Mesomorphic Behavior

The rigid, rod-like structure of the biphenyl (B1667301) group in [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- makes it an excellent mesogen, a fundamental component for forming liquid crystal (LC) phases. nih.gov The integration of the photoswitchable azobenzene unit allows for the photomodulation of these LC phases. The planar trans isomer fits well within the ordered structure of a nematic or smectic phase, promoting and stabilizing the liquid crystalline state. scialert.net Upon isomerization to the bent cis form, the molecular geometry is disrupted, which can destabilize the mesophase and lead to a phase transition to an isotropic liquid state. scialert.netbohrium.com

This light-induced isothermal phase transition is a key feature for applications in optical displays, sensors, and smart windows. The mesomorphic behavior, including the temperature range and stability of the nematic phase, is highly dependent on the molecular structure, such as the length of terminal alkoxy chains and the nature of the core. nih.gov Studies on analogous calamitic (rod-shaped) liquid crystals with bisazobenzene cores have confirmed the presence of enantiotropic nematic phases, which exist in both heating and cooling cycles. scialert.netbohrium.com

Table 2: Mesomorphic Properties of Related Biphenyl Azobenzene Liquid Crystals

Compound TypeMesophase ObservedKey Structural FeatureSignificance
(E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoateNematic (Enantiotropic)Biphenyl azomethine coreHigh thermal stability and broad nematogenic temperature ranges nih.gov
1-methoxybutyloxy-4'-(4-phenylazo)azobenzeneNematic (Enantiotropic)Bisazobenzene coreExtended core contributes to nematogenic characteristic scialert.netbohrium.com
4-Chloro-1,3-phenylene bis-[4-(4-alkyloxyphenylazo)benzoates]Nematic, Smectic C, B6Bent-core azobenzeneDemonstrates polymorphism and monotropic/enantiotropic behavior researchgate.net

Photoinduced Chirality and its Applications

While [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- is an achiral molecule, it can be used to induce chirality in liquid crystal systems through light. When doped into a nematic liquid crystal host, irradiation with circularly polarized light (CPL) can induce a helical arrangement of the LC molecules, creating a chiral nematic (cholesteric) phase. The handedness of the induced helical structure (left or right) is determined by the handedness of the CPL. This effect is reversible and can be erased by irradiating with linearly polarized or unpolarized light, or by heating the material above its clearing point. This photocontrol of chirality is critical for developing materials for chiroptical switches, optical data storage, and tunable photonic devices. mdpi.com

Non-linear Optical (NLO) Materials

Organic molecules with extensive π-conjugated systems and electron donor-acceptor (D-π-A) groups can exhibit significant non-linear optical (NLO) properties. jhuapl.edu In [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, the hydroxyl group (-OH) can act as an electron donor, while the phenylazo group can act as an acceptor, with the biphenyl system serving as the π-bridge. This intramolecular charge-transfer character gives rise to a large third-order optical nonlinearity (χ(3)). researchgate.net

Materials with strong NLO responses are sought after for applications in optical switching, frequency conversion, and optical limiting. jhuapl.eduresearchgate.net Research on other D-π-A azobenzene derivatives and pyrazine-based molecules has shown that their NLO properties can be switched by external stimuli like protonation, which alters the charge distribution within the molecule. rsc.org This suggests that the NLO response of materials based on [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- could potentially be tuned, making them suitable for dynamic NLO systems.

Fabrication of Photonic Devices and Diffractive Optical Elements

The light-induced changes in the refractive index and birefringence of materials containing [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- are harnessed for the fabrication of photonic devices. mdpi.com When a thin film of a polymer doped with this compound is exposed to an interference pattern of light (e.g., from two intersecting laser beams), a corresponding pattern of trans-cis isomerization is created. This results in a spatial modulation of the refractive index, forming a diffraction grating. researchgate.net

These optically inscribed gratings are essential components in diffractive optics, optical data storage, and holography. The ability to write, erase, and rewrite these gratings using light makes azobenzene-containing materials highly attractive for reconfigurable photonic circuits and dynamic holographic displays. mdpi.comresearchgate.net

Charge Transfer Materials for Electronic Applications

The electronic properties of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- make it a candidate for use in organic electronic devices. The extended π-conjugation across the biphenyl and azobenzene moieties facilitates charge transport. nih.gov The molecule's structure allows for the formation of charge-transfer complexes, where it can act as either an electron donor or acceptor depending on the interacting molecule. nih.govnih.gov

Application as Polymerization Initiators and for Polymer Modification

The modification of polymers with biphenyl moieties is a strategy employed to enhance their thermal stability and introduce specific functionalities. nih.gov Polymers containing biphenyl units are known for their high-performance characteristics, making them suitable for various demanding applications. bohrium.com The incorporation of the phenylazo-biphenyl structure into a polymer backbone could potentially impart unique optical or thermal properties. However, specific studies documenting the use of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- for direct polymer modification are limited.

General research on aromatic azo polymers indicates that the azo group can influence the polymer's properties, such as thermal stability and photoresponsiveness. researchgate.netdtic.mil The structure-property relationships in such polymers are complex and depend on the specific arrangement of the azo and biphenyl groups within the polymer chain. mdpi.com

Development of Advanced Functional Materials (e.g., ablative materials)

Advanced functional materials are designed to possess specific properties for high-performance applications. dtic.mil Biphenyl-containing polymers are often investigated for such purposes due to their inherent thermal stability and mechanical strength. nih.govbohrium.com

Ablative materials are a critical component of thermal protection systems, designed to dissipate heat through material decomposition and char formation. researchgate.net Polymers with high char yield and thermal stability are desirable for these applications. Aromatic polymers, in general, are known for their high thermal stability. researchgate.net The introduction of biphenyl units into a polymer backbone has been shown to improve thermal stability and char formation, which are crucial characteristics for ablative materials. researchgate.net

While the fundamental properties of biphenyl-containing polymers suggest their potential utility in ablative formulations, specific research or patents detailing the incorporation of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- into ablative materials could not be identified in the available literature. The thermal degradation behavior of polymers containing phenylazo-biphenyl moieties would need to be thoroughly investigated to assess their suitability for such demanding applications.

Future Research Directions and Emerging Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of azo dyes, including biphenyl (B1667301) derivatives, often relies on diazotization and coupling reactions, which can involve harsh conditions and generate significant waste. mdpi.com A key future direction is the development of greener, more sustainable synthetic routes.

Recent advancements in synthetic chemistry offer promising alternatives. Microwave-assisted synthesis, for instance, has been shown to rapidly and efficiently produce unsymmetrical azo dyes by coupling nitroarenes with aromatic amines in a single, catalyst-free step. nih.gov This method reduces reaction times from hours to minutes and increases yields, as demonstrated with the commercial dye Solvent Yellow 7. nih.gov

Another sustainable approach is mechanochemistry, or "grindstone chemistry," which involves the solvent-free grinding of reactants at room temperature. longdom.orgresearchgate.net This technique has been successfully used for the synthesis of various azo dyes and offers benefits such as simplicity, low cost, and reduced environmental impact. longdom.orgresearchgate.netresearchgate.net The use of recyclable magnetic solid acid catalysts in these solvent-free reactions further enhances their green credentials. rsc.org

Future research will likely focus on adapting these methodologies for the synthesis of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-. The goal is to develop processes that are not only more environmentally friendly but also more efficient and cost-effective.

Methodology Traditional Approach (Diazotization) Emerging Sustainable Approaches
Reaction Conditions Low temperatures (0-5 °C), strong acids/basesRoom temperature or microwave heating
Solvents Often requires aqueous and organic solventsSolvent-free or minimal solvent use
Catalysts Stoichiometric reagentsRecyclable solid acids, or catalyst-free
Waste Generation Significant byproduct and solvent wasteMinimal waste
Efficiency Multi-step, can have moderate yieldsOften single-step, high yields, rapid

Rational Design and Molecular Engineering via Computational Approaches

Computational chemistry is a powerful tool for the rational design of molecules with tailored properties. For photoswitchable molecules like [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, computational methods can predict how structural modifications will affect their photophysical behavior. mdpi.comresearchgate.netnih.gov

Density Functional Theory (DFT) and other quantum chemical methods can be used to model the electronic structure of the molecule in both its trans and cis isomeric states. mdpi.com These calculations can predict key properties such as:

Absorption Spectra: The wavelengths of light that will trigger the photoisomerization can be calculated, allowing for the design of molecules that respond to specific colors of light, including those in the biological optical window (red and near-infrared). researchgate.netnih.gov

Isomer Stability: The energy difference between the trans and cis isomers, and the thermal barrier for the cis-to-trans relaxation, can be estimated. This is crucial for applications that require either long-lived or rapidly relaxing metastable states. mdpi.com

Quantum Yields: The efficiency of the photoisomerization process can be modeled, guiding the design of more efficient photoswitches.

By systematically modeling the effects of different substituent groups on the biphenyl or phenyl rings, researchers can computationally screen for new derivatives of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- with optimized properties for specific applications, such as molecular machines, photopharmacology, or data storage. mdpi.comacs.org For example, ortho-substitutions with halogen atoms have been computationally and experimentally shown to significantly red-shift the absorption bands and increase the separation between the isomers' spectra. researchgate.netnih.govmdpi.com

Investigation of Unexplored Photophysical Phenomena and Excited State Reactivity

The photochemistry of azobenzene (B91143) and its derivatives is complex and continues to be an active area of research. researchgate.netlboro.ac.uk While the basic trans-cis isomerization is well-known, the detailed mechanisms and the potential for other photophysical phenomena in asymmetrically substituted compounds like [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- are not fully understood.

Future research could explore:

Multi-State Photochemistry: Some complex azo compounds have been shown to exhibit photochemical reactions from higher-energy excited states, a violation of Kasha's rule. Investigating whether [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- exhibits such behavior could lead to the discovery of novel photochemical pathways and applications. researchgate.net

Azo-Hydrazone Tautomerism: The presence of the hydroxyl group ortho to the azo linkage allows for the possibility of azo-hydrazone tautomerism, which can be influenced by light and the solvent environment. The interplay between photoisomerization and phototautomerism is a rich area for investigation. lboro.ac.uk

pH-Sensing: The photophysical properties of azo dyes containing acidic or basic groups can be highly sensitive to pH. The hydroxyl group on [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- suggests that its color and fluorescence could be modulated by pH, a property that could be exploited for sensing applications. nih.gov

By employing advanced spectroscopic techniques, the intricate excited-state dynamics of this molecule can be unraveled, potentially revealing new light-induced functions.

Integration of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- into Hybrid Material Systems

The creation of hybrid materials, which combine organic and inorganic components at the nanoscale, offers a pathway to novel materials with synergistic properties. nih.govmdpi.comresearchgate.net The unique combination of a rigid biphenyl unit and a photoswitchable azo group makes [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- an excellent candidate for incorporation into such systems.

Potential avenues for research include:

Sol-Gel Materials: The hydroxyl group can be used to covalently incorporate the molecule into a silica (B1680970) network via the sol-gel process. This could lead to the creation of photoresponsive glasses or coatings. Biphenyl moieties have been successfully incorporated into mesoporous hybrid organosilica materials, demonstrating the feasibility of this approach. researchgate.net

Polymer Composites: The molecule could be blended with or covalently attached to polymers to create photo-responsive plastics. Azo dye-polymer systems have been shown to exhibit tunable optical and mechanical properties. frontiersin.org Functionalizing biphenyl-containing molecules with siloxane chains is another strategy to create liquid hybrid materials for optoelectronics. mdpi.com

Layer-by-Layer Assembly: Azo dyes can be assembled with polyelectrolytes to create multilayer thin films. The photoisomerization of the azo dye can be used to disrupt the structure of these films, leading to light-controlled release of encapsulated molecules or changes in the material's mechanical properties. frontiersin.org

The development of such hybrid materials could lead to applications in areas such as smart coatings, light-controlled drug delivery systems, and soft robotics. mdpi.comresearchgate.net

Development of Advanced Spectroscopic Probes for In-situ and Time-Resolved Studies

To fully understand the mechanisms underlying the function of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, it is necessary to study its behavior in real-time and in its operational environment. The development and application of advanced spectroscopic techniques will be crucial in this endeavor.

Future research in this area could involve:

Ultrafast Transient Absorption Spectroscopy: This technique can follow the photoisomerization process on the femtosecond to picosecond timescale, providing detailed information about the excited-state dynamics and the intermediates involved.

Time-Resolved Vibrational Spectroscopy (e.g., TR-IR, TR-Raman): These methods provide structural information about the molecule as it evolves after photoexcitation, allowing for a "molecular movie" of the isomerization process.

Correlative Raman-SEM Imaging: This powerful technique combines the high spatial resolution of scanning electron microscopy (SEM) with the chemical specificity of Raman spectroscopy. azonano.com It could be used to visualize the distribution and orientation of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- within a hybrid material and to probe its local chemical environment.

In-situ Spectroscopy: Developing experimental setups that allow for spectroscopic measurements to be taken while the molecule is part of a functioning device or in a biological system will be key to understanding its behavior in real-world applications. researchgate.netsetu.iequ.edu.iq

These advanced techniques will provide unprecedented insight into the structure-function relationships of this molecule.

Theoretical Predictions for Untapped Application Domains

Beyond optimizing known properties, theoretical and computational approaches can be used to predict entirely new applications for [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-. By simulating its behavior in various contexts, researchers can identify promising, yet unexplored, areas of application.

Some speculative but exciting future directions include:

Molecular Electronics: The biphenyl unit is a common component in organic electronics. mdpi.com Theoretical calculations could explore the conductivity of single molecules of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- and how it changes upon photoisomerization, suggesting its potential use as a molecular wire or switch in electronic circuits.

Nonlinear Optics: Azo dyes are known to possess nonlinear optical properties. mdpi.com Computational screening could predict the hyperpolarizability of this molecule and its derivatives, guiding the development of new materials for applications in photonics and optical data processing.

Biomolecular Recognition: The shape and electronic properties of the molecule change significantly upon isomerization. Molecular docking simulations could be used to explore whether either the trans or cis isomer can bind to specific biological targets, such as enzymes or receptors. This could open the door to applications in photopharmacology, where the activity of a drug is controlled by light. researchgate.net Biphenyl-containing compounds are already recognized as privileged scaffolds in medicinal chemistry. mdpi.com

These theoretical explorations, while speculative, can provide the inspiration and initial data needed to guide experimentalists into entirely new and potentially transformative areas of research for [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via diazo-coupling reactions. For example, derivatives of biphenyl-4-ol can react with aryl diazonium salts under controlled pH (4–6) and low temperatures (0–5°C) to form azo linkages. Optimization of stoichiometry (e.g., 1:1 molar ratio of diazonium salt to biphenyl-4-ol) and use of buffered solutions (e.g., sodium acetate/acetic acid) are critical to minimize side reactions like over-coupling or decomposition .
  • Example : A study synthesized analogs using Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids, achieving yields of 50–70% under inert atmospheres .

Q. How can [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- be characterized to confirm structural integrity?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and azo bond presence (δ 7.5–8.5 ppm for aromatic protons; absence of NH peaks confirms diazo formation).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) and fragmentation patterns.
  • Chromatography : Reverse-phase HPLC (e.g., Newcrom R1 column) with UV detection at λmax ~450 nm (characteristic of azo chromophores) .

Q. What are the key stability considerations for this compound under experimental storage?

  • Methodology : Stability tests under varying conditions:

  • Light : Degrades under UV exposure; store in amber vials.
  • pH : Stable in neutral buffers (pH 6–8); decomposes in strongly acidic/basic conditions (e.g., t½ <24 hrs at pH <2 or >10).
  • Temperature : Store at −20°C for long-term preservation; room temperature for short-term use (<1 week) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

  • Case Study : A 2014 study synthesized five 4-phenyldiazenyl-biphenyl-4-ol derivatives and observed variable antibacterial activity (e.g., 6f: 70% inhibition vs. 6g: 50% against S. aureus). Contradictions were attributed to substituent effects: electron-withdrawing groups (e.g., −NO₂) enhanced activity, while bulky groups (e.g., −OCH₃) reduced membrane permeability .
  • Methodology :

  • Structure-Activity Relationship (SAR) : Use computational tools (e.g., molecular docking) to correlate substituent properties (Hammett constants, logP) with bioactivity.
  • Dose-Response Curves : Validate activity thresholds using MIC (Minimum Inhibitory Concentration) assays .

Q. What mechanistic hypotheses explain the biological activity of [1,1'-Biphenyl]-4-ol, 3-(phenylazo)- derivatives?

  • Hypothesis : The azo group may intercalate into DNA or inhibit bacterial enzymes (e.g., topoisomerases). For example, nitroimidazole analogs with biphenyl motifs showed anti-HIV activity via reverse transcriptase inhibition .
  • Methodology :

  • Enzyme Assays : Test inhibition of E. coli β-lactamase or human cytochrome P450 isoforms.
  • Spectroscopic Binding Studies : Fluorescence quenching or ITC (Isothermal Titration Calorimetry) to quantify interactions with DNA/proteins .

Q. What advanced computational methods can predict the photophysical properties of this compound?

  • Methodology :

  • TD-DFT (Time-Dependent Density Functional Theory) : Simulate UV-Vis spectra (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to predict λmax shifts with substituent changes.
  • Molecular Dynamics (MD) : Model solvation effects (e.g., in DMSO/water) on conformational stability .

Q. How can researchers design experiments to study degradation pathways under environmental conditions?

  • Methodology :

  • Oxidative Degradation : Expose to H₂O₂/UV systems and monitor by LC-MS for intermediates (e.g., nitroso or phenolic byproducts).
  • Microbial Degradation : Use soil slurry assays with GC-MS to identify metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.